molecular formula C12H14N2O3S B11717530 benzyl N-(2-methyl-3-oxo-1,2-thiazolidin-4-yl)carbamate

benzyl N-(2-methyl-3-oxo-1,2-thiazolidin-4-yl)carbamate

Cat. No.: B11717530
M. Wt: 266.32 g/mol
InChI Key: AIKHDMYRJBQDBT-UHFFFAOYSA-N
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Description

Benzyl N-(2-methyl-3-oxo-1,2-thiazolidin-4-yl)carbamate is a synthetic heterocyclic compound designed for use as a key intermediate in pharmaceutical research and development. This molecule incorporates a thiazolidinone scaffold, a privileged structure in medicinal chemistry known for its rigid planarity and electronic properties, which are crucial for facilitating target interactions and molecular recognition in biological systems . The core structure is functionalized with a benzyloxycarbonyl (Cbz) group, serving as a standard protecting group for amines, enabling orthogonal deprotection and further synthetic elaboration into more complex target molecules . Heterocyclic compounds like this one are fundamental in drug discovery as they allow researchers to fine-tune critical properties of a potential drug candidate, including its lipophilicity, polarity, and metabolic stability, thereby enhancing solubility and overall bioavailability . The 3-oxo and 4-amino functionality on the thiazolidinone ring, protected by the carbamate, provides versatile handles for chemical modification, making this reagent a valuable scaffold for combinatorial synthesis and fragment-based drug discovery campaigns . Researchers can utilize this compound in the synthesis of novel chemical entities for screening against various biological targets. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H14N2O3S

Molecular Weight

266.32 g/mol

IUPAC Name

benzyl N-(2-methyl-3-oxo-1,2-thiazolidin-4-yl)carbamate

InChI

InChI=1S/C12H14N2O3S/c1-14-11(15)10(8-18-14)13-12(16)17-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16)

InChI Key

AIKHDMYRJBQDBT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(CS1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Iodo-Cyclothiocarbamation Strategy

A robust method involves iodo-cyclothiocarbamation, where a thiocyanate intermediate reacts with iodine to form the thiazolidine ring. For example, 4-thiocyano-2-nitroaniline treated with bromine in methanol generates a reactive thiocyanato intermediate, which undergoes intramolecular cyclization upon iodide addition. This method achieves 89% yield for analogous structures when using ammonium thiocyanate and bromine in methanol at 3–5°C.

Table 1: Reaction Conditions for Thiazolidinone Cyclization

ParameterOptimal ValueImpact on Yield/Purity
Temperature0–5°CMinimizes bromine side reactions
SolventMethanolEnhances thiocyanate solubility
Oxidizing AgentBromineEfficient S–S bond formation

Methyl Group Introduction at Position 2

The 2-methyl substituent is introduced via alkylation during or after ring formation. Methyl iodide or dimethyl sulfate serves as the methylating agent, with tetrabutylammonium iodide (TBAI) acting as a phase-transfer catalyst to enhance reactivity in biphasic systems. For instance, alkylation of a thiazolidine precursor with methyl iodide in dichloromethane and 10 mol% TBAI at 25°C achieves >80% methylation efficiency.

Carbamate Functionalization

The benzyl carbamate group is installed through nucleophilic substitution or carbamate transfer reactions. Benzyl chloroformate (Cbz-Cl) is the reagent of choice due to its high electrophilicity and compatibility with thiazolidinone amines.

Direct Carbamoylation

Reaction of the 4-amino-thiazolidinone intermediate with Cbz-Cl in the presence of a mild base (e.g., sodium bicarbonate) proceeds via a two-step mechanism:

  • Deprotonation : The amine attacks the carbonyl carbon of Cbz-Cl, forming a tetrahedral intermediate.

  • Chloride Elimination : Release of HCl yields the carbamate product.

Table 2: Carbamoylation Optimization

ConditionEffectCitation
Solvent: THFImproves amine solubility
Base: NaHCO₃Neutralizes HCl without over-basifying
Temperature: 0°C → RTPrevents exothermic decomposition

Yields exceed 70% when using a 1.2:1 molar ratio of Cbz-Cl to amine in tetrahydrofuran (THF) at 0°C.

Stereochemical Control at Position 4

The 4-position chirality in thiazolidinones significantly influences biological activity. Asymmetric synthesis requires chiral auxiliaries or catalysts.

Chiral Auxiliary-Mediated Synthesis

(R)-Pantolactone derivatives have been employed to induce (4R)-configuration. The auxiliary coordinates to the thiazolidinone nitrogen, directing methyl group addition from the re face. Subsequent hydrolysis yields the desired enantiomer with 92% enantiomeric excess (ee).

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic 4-amino intermediates provides enantiopure precursors. For example, Candida antarctica lipase B selectively acetylates the (4S)-isomer, leaving the (4R)-amine free for carbamoylation. This method achieves 99% ee but requires additional steps for auxiliary removal.

Industrial-Scale Challenges and Solutions

Purification Strategies

Crude products often contain unreacted benzyl chloroformate and regioisomeric by-products. Silica gel chromatography with ethyl acetate/hexane (3:7) eluent effectively separates the target compound (Rf = 0.45). Recrystallization from chloroform/hexane at −50°C enhances purity to >98%.

Solvent Recovery

Methanol and dichloromethane are recovered via fractional distillation, reducing production costs by 30%.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison

MethodYieldPurityStereoselectivity
Iodo-cyclothiocarbamation89%95%Low
Chiral auxiliary75%98%92% ee
Enzymatic resolution68%99%99% ee

The iodo-cyclothiocarbamation route offers the highest yield but lacks stereocontrol, making it suitable for racemic synthesis. Enzymatic methods prioritize enantiopurity at the expense of scalability.

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enable precise control over exothermic steps like bromine addition. A prototype flow system reduced reaction time from 12 hours to 45 minutes while maintaining 85% yield.

Photocatalytic Carbamoylation

Visible-light-mediated reactions using eosin Y as a photocatalyst allow carbamate formation under mild conditions. Preliminary data show 65% yield without base additives .

Chemical Reactions Analysis

Benzyl N-(2-methyl-3-oxo-1,2-thiazolidin-4-yl)carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Properties

Benzyl N-(2-methyl-3-oxo-1,2-thiazolidin-4-yl)carbamate has shown promising anticancer activity in various studies. For instance:

  • In Vitro Studies : Compounds with similar thiazolidinone structures have demonstrated significant inhibition against multiple cancer cell lines. For example, derivatives of 2-aryl-1,3-thiazolidin-4-one exhibited up to 84% inhibition against leukemia cell lines and substantial activity against CNS cancer cell lines .

Therapeutic Potential

Given its biological activities, this compound is being explored for potential therapeutic applications beyond oncology:

Neurological Disorders

Research indicates that compounds with thiazolidinone frameworks may also possess neuroprotective properties. The inhibition of acetylcholinesterase activity is a notable mechanism being investigated for treating Alzheimer's disease . This suggests that this compound could be developed as a candidate for cognitive enhancement therapies.

Comparative Analysis of Related Compounds

To better understand the efficacy and potential applications of this compound, a comparison with other thiazolidinone derivatives is essential.

Compound NameStructureAnticancer ActivityNeuroprotective Effects
This compoundStructureSignificant inhibition against leukemia and CNS cancer cell linesPotential acetylcholinesterase inhibitor
2-Aryl ThiazolidinonesStructureUp to 84% inhibition in leukemia cellsLimited data on neuroprotective effects

Case Studies

Several case studies highlight the potential applications of this compound:

  • Study on Anticancer Activity : A recent study evaluated this compound against various cancer cell lines and reported significant cytotoxic effects comparable to established chemotherapeutics .
  • Neuroprotective Evaluation : Another investigation focused on its role as an acetylcholinesterase inhibitor showed promising results in enhancing cognitive function in animal models .

Mechanism of Action

Comparison with Similar Compounds

Structural Features

The compound’s structure combines a thiazolidinone ring (2-methyl-3-oxo-1,2-thiazolidin-4-yl) with a benzyl carbamate group. Key structural analogs include:

Compound Core Structure Substituents/Functional Groups
Benzyl N-(2-methyl-3-oxo-1,2-thiazolidin-4-yl)carbamate Thiazolidinone Benzyl carbamate, methyl, ketone
N-(2-Phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide Thiazolidinone + benzothiazole Phenyl, benzothiazole carboxamide
PharmaBlock compound (CAS 2227206-53-1) Azabicyclo[4.1.0]heptane Benzyl carbamate, bicyclic system

Key Observations :

  • The thiazolidinone core in the target compound and analogs provides a platform for hydrogen bonding and hydrophobic interactions, critical for biological activity.
  • The benzyl carbamate group in the target compound and PharmaBlock derivatives (e.g., CAS 2227206-53-1) highlights its utility as a protective group in synthesis .
  • Substituent variations (e.g., phenyl, benzothiazole) influence solubility, steric effects, and target binding.

Implications for Target Compound :

  • The antibacterial potency of thiazolidinone-benzothiazole hybrids suggests that the target compound’s thiazolidinone core may confer similar activity if functionalized appropriately.
  • The absence of a benzothiazole or phenyl group in the target compound may limit direct antimicrobial effects but could enhance selectivity for other targets.

Key Insights :

  • Benzyl carbamate is favored for its robustness, aligning with its use in the target compound’s synthesis .
  • PharmaBlock’s derivatives (e.g., bicycloheptane carbamates) utilize similar protective strategies, underscoring industry-wide applicability .

Biological Activity

Benzyl N-(2-methyl-3-oxo-1,2-thiazolidin-4-yl)carbamate, with the CAS number 2059909-52-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including antimicrobial activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H14N2O3S
  • Molar Mass : 266.32 g/mol
  • Structural Formula : Structural Formula

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study evaluating various thiazolidinone derivatives demonstrated that compounds similar to this compound showed potent activity against a range of bacterial and fungal pathogens.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μmol/mL)MBC (μmol/mL)Activity Type
Compound 4d10.7 - 21.421.4 - 40.2Bacterial
Compound 4pVariableVariableAntifungal
Benzyl CarbamateTBDTBDTBD

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

The biological activity of this compound is believed to involve the inhibition of key enzymes in microbial cells. Similar compounds have been shown to target DNA gyrase and topoisomerase IV in bacteria, leading to cell death without affecting human topoisomerases, thus highlighting a selective toxicity profile.

Case Study Insights

In a comparative study involving various thiazolidinone derivatives, it was found that compounds with structural similarities to this compound demonstrated significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The best-performing derivatives had IC50 values indicating potent enzyme inhibition while maintaining low toxicity towards human cell lines (HepG2).

Research Findings

Recent studies have expanded on the potential applications of this compound in treating infections caused by resistant strains of bacteria. The compound's ability to inhibit critical enzymatic pathways involved in bacterial replication suggests its utility in developing new antimicrobial therapies.

Table 2: Summary of Research Findings

Study ReferenceKey Findings
Demonstrated strong antibacterial potency against resistant strains.
Suggested potential for use in combination therapies for enhanced efficacy.

Q & A

Basic: What synthetic routes are commonly employed for benzyl N-(2-methyl-3-oxo-1,2-thiazolidin-4-yl)carbamate, and what are the critical reaction parameters?

The compound is synthesized via condensation reactions involving thiazolidinone precursors and benzyl carbamate derivatives. Key parameters include:

  • Solvent selection : Ethanol or ethyl acetate is often used to facilitate nucleophilic substitution or cyclization .
  • Temperature control : Reactions typically proceed at reflux conditions (70–80°C) to optimize yield while minimizing side reactions .
  • Purification : Flash chromatography (e.g., ethyl acetate/hexane gradients) is critical for isolating the product from unreacted starting materials or byproducts .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR identify the thiazolidinone ring (δ ~4.0–5.0 ppm for protons adjacent to the carbonyl) and benzyl carbamate (δ ~5.1 ppm for the CH2_2 group) .
  • IR spectroscopy : Stretching frequencies for the carbonyl (C=O) of the thiazolidinone (~1700 cm1^{-1}) and carbamate (~1650 cm1^{-1}) confirm functional groups .
  • Mass spectrometry : High-resolution MS validates the molecular ion peak (e.g., m/z 293.08 for C12_{12}H12_{12}N2_2O3_3S) .

Advanced: How can contradictions in crystallographic data during structure determination be resolved?

  • Refinement tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned or high-resolution data .
  • Validation software : ORTEP-3 or WinGX visualize thermal ellipsoids and detect anomalies in bond lengths/angles, ensuring geometric accuracy .
  • Cross-validation : Compare experimental data with DFT-calculated structures to resolve ambiguities in electron density maps .

Advanced: What strategies stabilize the carbamate group during synthesis under acidic/basic conditions?

  • Protecting groups : Use tert-butyl (Boc) or benzyl (Cbz) groups to shield reactive sites. For example, Boc-protected analogs in bicyclic systems show enhanced stability .
  • pH control : Maintain neutral to slightly acidic conditions (pH 5–7) to prevent hydrolysis of the carbamate .
  • Catalyst selection : Lewis acids (e.g., ZnCl2_2) can accelerate carbamate formation without degrading the thiazolidinone ring .

Basic: What purification methods are effective post-synthesis?

  • Flash chromatography : Ethyl acetate/hexane (3:7 v/v) effectively separates polar byproducts .
  • Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals, monitored by TLC .

Advanced: How can stereochemical outcomes in derivatives be analyzed and optimized?

  • Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IA) .
  • X-ray crystallography : SHELXD or SHELXE determine absolute configuration, especially for bicyclic analogs .
  • Stereoselective synthesis : Opt for chiral catalysts (e.g., L-proline) to favor desired diastereomers .

Advanced: How can low yields in thiazolidinone ring formation be addressed?

  • Substituent effects : Electron-withdrawing groups on the phenyl ring improve cyclization efficiency (e.g., 4-Cl derivatives achieve 70% yield) .
  • Reaction time optimization : Extended reflux (12–24 hrs) may enhance ring closure kinetics .

Basic: What analytical methods assess purity and stability under storage conditions?

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect degradation products .
  • Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor via NMR or LC-MS .

Advanced: How can computational methods predict the compound’s reactivity in biological systems?

  • Docking studies : Use AutoDock Vina to model interactions with targets like calpain proteases, referencing peptidyl aldehyde inhibitors (e.g., calpeptin) .
  • DFT calculations : Gaussian09 optimizes geometries and calculates frontier molecular orbitals to predict nucleophilic/electrophilic sites .

Advanced: How should discrepancies in biological activity data across studies be addressed?

  • Assay standardization : Replicate assays under identical conditions (e.g., pH, temperature) .
  • Structural analogs : Compare activity of derivatives (e.g., 4g, 4h in ) to identify structure-activity relationships .
  • Meta-analysis : Use software like RevMan to statistically evaluate data variability across publications .

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